2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile
Description
This compound is a pyrido[4,3-D]pyrimidine derivative featuring a 4-amino-2-methoxy-5-oxo-7,8-dihydro core fused with a phenyl group substituted by a 2-methylpropanenitrile moiety. The molecule’s key functional groups—amino, methoxy, carbonyl, and nitrile—contribute to its reactivity and possible interactions with biological targets .
Properties
Molecular Formula |
C18H19N5O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[4-(4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-d]pyrimidin-6-yl)phenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C18H19N5O2/c1-18(2,10-19)11-4-6-12(7-5-11)23-9-8-13-14(16(23)24)15(20)22-17(21-13)25-3/h4-7H,8-9H2,1-3H3,(H2,20,21,22) |
InChI Key |
INSGRLTUYFBEPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)N2CCC3=C(C2=O)C(=NC(=N3)OC)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrido[4,3-D]pyrimidine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the amino and methoxy groups: These functional groups can be introduced through substitution reactions using suitable reagents.
Attachment of the phenyl and propanenitrile groups: This step may involve coupling reactions, such as Suzuki–Miyaura coupling, to form the final product.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group at position 2 and the nitrile group are primary sites for nucleophilic substitution.
Key Findings :
-
Methoxy substitution occurs under basic conditions (e.g., NaH in DMF) with amines or alcohols, yielding analogs with modified solubility and bioactivity .
-
Nitrile hydrolysis to carboxylic acids is pH-dependent, with optimal yields in acidic conditions (H₂SO₄/H₂O) .
Oxidation Reactions
The pyrido-pyrimidine ring and nitrile group undergo oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Ring oxidation | H₂O₂, mCPBA | N-Oxide derivatives | |
| Nitrile → Amide | H₂O₂/NaOH, Ru catalysts | 2-Methylpropanamide derivatives |
Mechanistic Insight :
-
Ring oxidation at the pyrimidine nitrogen generates N-oxide intermediates, enhancing hydrogen-bonding capabilities .
-
Catalytic oxidation of the nitrile group produces amides without ring degradation.
Cyclization and Condensation Reactions
The pyrido-pyrimidine scaffold facilitates intramolecular cyclization.
Example :
Condensation with benzaldehyde under Knoevenagel conditions forms a conjugated system, improving UV absorption properties.
Alkylation and Acylation
The amino group at position 4 and the nitrile participate in alkylation/acylation.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| N-Alkylation | Alkyl halides, NaH/DMF | 4-Alkylamino derivatives | |
| Acylation | Acetyl chloride, pyridine | 4-Acetamido analogs |
Data Highlights :
-
Alkylation at the 4-amino position with iodomethane yields methyl derivatives with retained ring stability (69–73% yields) .
-
Acylation improves metabolic stability in pharmacokinetic studies .
Reduction Reactions
The nitrile group and pyrimidine ring are reducible under hydrogenation.
| Reaction Type | Reagents/Conditions | Products/Outcomes | References |
|---|---|---|---|
| Nitrile → Amine | H₂/Pd-C, NH₃ | 2-Methylpropylamine derivatives | |
| Ring hydrogenation | H₂/Raney Ni | Partially saturated pyrido[4,3-D]pyrimidines |
Applications :
-
Nitrile reduction to amines enhances water solubility for formulation.
-
Partial hydrogenation modulates electronic properties for optoelectronic applications .
Mechanistic Studies
Reactivity is governed by:
Scientific Research Applications
Biological Activities
Research into similar compounds suggests that derivatives of pyrido-pyrimidines can exhibit various biological activities:
- Anticancer Activity : Compounds with similar structural features have shown potential in inhibiting cancer cell proliferation. For instance, derivatives like 4-amino-7,8-dihydropyrido[4,3-d]pyrimidin-5-one have been documented for their anticancer properties.
- Antimicrobial Properties : Some related compounds demonstrate significant antimicrobial activity, making them candidates for further investigation in the treatment of infectious diseases.
- Anti-inflammatory Effects : Structural analogs have been explored for their anti-inflammatory properties, suggesting that the compound may also possess similar effects due to its functional groups.
Interaction Studies
Understanding the interactions of this compound with biological targets is crucial for elucidating its mechanism of action. Interaction studies may involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific enzymes or receptors related to disease pathways.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity can guide future drug design efforts.
Mechanism of Action
The mechanism of action of 2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s pyrido-pyrimidinone core and nitrile substituent align it with several analogs, but critical differences exist:
Key Observations :
- Core Heterocycle: The pyrido[4,3-D]pyrimidinone core in the target compound differs from pyrido[2,3-d]pyrimidines and simpler pyrimidines in ring fusion and electronic properties.
- Substituent Effects : The 2-methylpropanenitrile group introduces steric bulk and polarizability compared to simpler nitriles (e.g., 5-carbonitrile in ).
- Functional Diversity: The methoxy and amino groups in the target compound may enhance solubility and hydrogen-bonding capacity relative to thioxo or chlorophenyl substituents in analogs .
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The nitrile group in the target compound (~2195 cm⁻¹) aligns with analogs like 4-amino-pyrimidine-5-carbonitrile .
- NMR : Aromatic protons in the phenyl group (δ 7.00–8.00 ppm) and exchangeable NH₂ signals (δ 5.10–6.00 ppm) resemble those in , but the 2-methylpropanenitrile moiety introduces unique splitting patterns.
- Solubility : The methoxy group likely improves aqueous solubility compared to chlorophenyl-substituted derivatives .
Biological Activity
The compound 2-(4-(4-amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile (CAS Number: 1956326-85-4) is a novel pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 309.32 g/mol. The structure features a pyridopyrimidine core linked to a phenyl group and a nitrile functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₅O₂ |
| Molecular Weight | 309.32 g/mol |
| CAS Number | 1956326-85-4 |
Synthesis
The synthesis of this compound has been described in literature as efficient and scalable. A notable study details the development of synthetic routes that allow for the production of significant quantities without the need for complex purification methods such as chromatography . This practical approach facilitates further research into its biological applications.
Anticancer Properties
Research indicates that derivatives of pyridopyrimidine compounds exhibit significant anticancer properties by inhibiting key cellular pathways involved in cancer progression. For instance, studies have shown that related compounds can effectively block tumor cell cycle progression, leading to apoptotic cell death. The mechanism often involves inhibition of protein kinases such as Polo-like kinase 2 (PLK2), which plays a critical role in cell cycle regulation .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7ao | A549 | 14.8 |
| 7ao | HT29 | 26.2 |
| 7ao | H460 | 9.0 |
| 7ao | H1975 | 18.0 |
The compound's structural modifications significantly influence its cytotoxicity; for example, variations at specific positions on the pyridopyrimidine ring can lead to drastic changes in activity against various cancer cell lines .
The biological activity of this compound is believed to stem from its ability to mimic ATP and inhibit key kinases involved in cell signaling pathways that regulate proliferation and survival. This mimetic behavior enhances cellular uptake and promotes selective inhibition of target enzymes, thereby disrupting cancer cell growth .
Case Studies
- Study on EGFR Inhibition : A recent investigation into fused pyrimidine systems revealed that modifications similar to those found in our compound led to effective inhibition of Epidermal Growth Factor Receptor (EGFR), which is crucial in many cancers. The study reported IC50 values ranging from nanomolar concentrations for effective compounds .
- Cytotoxicity in Tumor Models : In vivo studies demonstrated that related compounds significantly reduced tumor size in xenograft models, suggesting that the biological activity observed in vitro translates to therapeutic potential in live subjects .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis showed that specific substitutions on the phenyl ring and modifications to the pyridopyrimidine core can enhance or diminish biological activity. For example, the introduction of electron-withdrawing groups improved potency against certain cancer types .
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for 2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile, and how does scalability impact yield?
- Methodological Answer : The compound is synthesized via a multi-step route involving cyclization of a fused pyrido[4,3-d]pyrimidinone scaffold. Key steps include:
- Refluxing intermediates with amines (e.g., 2-phenylethylamine) under acidic conditions to form the bicyclic core.
- Isolation of solid intermediates to avoid chromatography, enabling scalability (>10 g) .
- Table 1 : Critical Reaction Conditions
| Step | Reagents/Conditions | Yield | Scalability Feature |
|---|---|---|---|
| Cyclization | Amine reflux, HCl | 70–83% | Solid intermediate isolation |
| Final coupling | Pd catalysis, 80°C | 85% | Chromatography-free purification |
Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?
- Methodological Answer : Use a combination of:
- 1H NMR : To verify substituent positions (e.g., methoxy and amino groups) and diastereotopic protons in the dihydropyridine ring .
- HRMS : For exact mass confirmation (e.g., [M+H]+ calculated vs. observed) .
- X-ray crystallography : Resolves stereochemical ambiguities; SHELXL software refines structural parameters (e.g., bond angles, torsion) .
Advanced Research Questions
Q. How can researchers address challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Intermediate isolation : Crystallization of key intermediates minimizes impurities during scale-up .
- Chiral chromatography : For enantiomer separation if racemization occurs during coupling steps.
- Process analytical technology (PAT) : In-line monitoring (e.g., FTIR) ensures reaction completion and reduces batch variability .
Q. What strategies resolve structural ambiguities in the dihydropyrido-pyrimidinone core using crystallographic data?
- Methodological Answer :
- SHELX refinement : Use SHELXL for high-resolution data to model hydrogen bonding and torsional strain in the bicyclic system .
- Comparative analysis : Overlay experimental structures with DFT-optimized models to validate bond lengths and angles .
- Table 2 : Key Crystallographic Parameters
| Parameter | Value | Implication |
|---|---|---|
| R-factor | <0.05 | High data accuracy |
| Torsion angle (C5–N6–C7–C8) | 12.3° | Confirms planarity of pyrimidinone ring |
Q. How should researchers reconcile contradictory biological activity data across studies (e.g., DGAT-1 inhibition vs. off-target effects)?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy group position) and test in enzymatic assays .
- Off-target profiling : Use kinase panels or proteome-wide binding assays to identify unintended targets .
- Computational docking : Compare binding poses in DGAT-1 vs. homologous enzymes (e.g., acyltransferases) to rationalize selectivity .
Q. What computational approaches predict the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Molecular dynamics simulations : Model logP and aqueous solubility using force fields (e.g., AMBER) .
- Caco-2 permeability assays : Validate predictions experimentally to assess intestinal absorption .
- Table 3 : Predicted vs. Experimental Physicochemical Properties
| Property | Predicted | Experimental | Method |
|---|---|---|---|
| logP | 2.8 | 2.5 | HPLC retention time |
| Solubility (mg/mL) | 0.12 | 0.09 | Nephelometry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
